molecular formula C6H13NS2 B143785 N,N-Dimethyl-3-methylsulfanylpropanethioamide CAS No. 131136-82-8

N,N-Dimethyl-3-methylsulfanylpropanethioamide

Cat. No. B143785
M. Wt: 163.3 g/mol
InChI Key: YNJCJVYURZFFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-methylsulfanylpropanethioamide, also known as DMPT, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. DMPT is a sulfur-containing organic molecule that is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid.

Scientific Research Applications

N,N-Dimethyl-3-methylsulfanylpropanethioamide has been studied for its potential applications in various fields of research. In agriculture, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to improve the growth and feed conversion rate of aquatic animals such as fish and shrimp. N,N-Dimethyl-3-methylsulfanylpropanethioamide can also enhance the immune response and disease resistance of these animals. In addition, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been studied for its potential as a feed attractant and flavor enhancer.
In the field of medicine, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been investigated for its potential as a therapeutic agent for various diseases. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. N,N-Dimethyl-3-methylsulfanylpropanethioamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth and proliferation of cancer cells.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. N,N-Dimethyl-3-methylsulfanylpropanethioamide may also modulate the expression of genes involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have various biochemical and physiological effects in animals. In fish and shrimp, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to improve growth and feed conversion rate, enhance immune response and disease resistance, and increase the activity of digestive enzymes. In rats, N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have anti-inflammatory and antioxidant effects, as well as improve glucose tolerance and insulin sensitivity.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-3-methylsulfanylpropanethioamide is a relatively inexpensive and easy-to-synthesize compound, which makes it a useful tool for scientific research. N,N-Dimethyl-3-methylsulfanylpropanethioamide is also stable and has a long shelf life, which allows for easy storage and handling. However, N,N-Dimethyl-3-methylsulfanylpropanethioamide has limited solubility in nonpolar solvents, which may limit its use in certain experiments. In addition, the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide is not fully understood, which may limit its use in certain research areas.

Future Directions

There are many potential future directions for research on N,N-Dimethyl-3-methylsulfanylpropanethioamide. In agriculture, further studies could investigate the effects of N,N-Dimethyl-3-methylsulfanylpropanethioamide on other aquatic animals and explore its potential as a feed attractant and flavor enhancer. In medicine, further studies could investigate the potential therapeutic applications of N,N-Dimethyl-3-methylsulfanylpropanethioamide for various diseases. In addition, further studies could investigate the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide and identify potential molecular targets for its activity.
Conclusion:
N,N-Dimethyl-3-methylsulfanylpropanethioamide is a sulfur-containing organic molecule that has gained attention in the scientific research community due to its potential applications in various fields. N,N-Dimethyl-3-methylsulfanylpropanethioamide is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid and has been studied for its potential applications in agriculture and medicine. N,N-Dimethyl-3-methylsulfanylpropanethioamide has been shown to have various biochemical and physiological effects in animals and is a relatively inexpensive and easy-to-synthesize compound. Further research is needed to fully understand the mechanism of action of N,N-Dimethyl-3-methylsulfanylpropanethioamide and identify potential future applications.

Synthesis Methods

N,N-Dimethyl-3-methylsulfanylpropanethioamide is synthesized by reacting dimethylamine with 3-methylthiopropanoic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is a white crystalline solid that is soluble in water and other polar solvents. The purity of N,N-Dimethyl-3-methylsulfanylpropanethioamide can be enhanced by recrystallization or other purification techniques.

properties

CAS RN

131136-82-8

Product Name

N,N-Dimethyl-3-methylsulfanylpropanethioamide

Molecular Formula

C6H13NS2

Molecular Weight

163.3 g/mol

IUPAC Name

N,N-dimethyl-3-methylsulfanylpropanethioamide

InChI

InChI=1S/C6H13NS2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3

InChI Key

YNJCJVYURZFFOH-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CCSC

Canonical SMILES

CN(C)C(=S)CCSC

synonyms

Propanethioamide, N,N-dimethyl-3-(methylthio)-

Origin of Product

United States

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